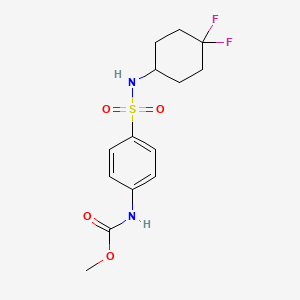

methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEITHWTGZUELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4,4-difluorocyclohexylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently coupled with methyl 4-aminophenylcarbamate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new compounds with varied properties.

Biology

Research indicates potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, particularly through the inhibition of pathways involved in tumor growth .

Medicine

Ongoing research is exploring its therapeutic potential in treating inflammatory diseases and cancers. The inhibition of cPLA2α is particularly relevant in conditions characterized by excessive inflammation.

Industry

The compound finds applications in developing new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials in pharmaceuticals and agrochemicals.

Case Studies

-

Antimicrobial Evaluation

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential as an antimicrobial agent.

-

Anticancer Research

- In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific types of cancer cells by modulating cPLA2α activity. Further research is warranted to elucidate the underlying mechanisms and therapeutic implications.

Mechanism of Action

The mechanism of action of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4,4-Difluorocyclohexanone: Shares the difluorocyclohexyl moiety but lacks the sulfonamide and carbamate groups.

4,4-Difluorocyclohexylamine: Contains the difluorocyclohexyl group but differs in its functional groups.

Uniqueness

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a carbamate group with a difluorocyclohexyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C14H16F2N2O3S

- Molecular Weight : 334.35 g/mol

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfamoyl group. The presence of a difluorocyclohexyl moiety enhances its lipophilicity, which may influence its biological interactions.

Research indicates that this compound acts primarily through the inhibition of specific protein interactions. Notably, it has been studied as an inhibitor of the menin-MLL (mixed-lineage leukemia) interaction, which is crucial in various leukemias and other malignancies. By disrupting this interaction, the compound may exert anti-cancer effects.

In Vitro Studies

- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound significantly inhibits the proliferation of MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) values observed were in the low micromolar range, indicating potent activity against these cell lines.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.

- Selectivity : The compound exhibits selectivity towards cancer cells with MLL rearrangements while sparing normal hematopoietic cells, suggesting a favorable therapeutic window.

Clinical Relevance

A recent study published in Nature highlighted the efficacy of this compound in preclinical models of leukemia. The study reported:

- Tumor Reduction : Mice treated with the compound showed significant tumor size reduction compared to controls.

- Survival Rates : Increased survival rates were observed in treated mice, correlating with reduced tumor burden.

Toxicity Profile

The toxicity profile of the compound has been evaluated through various assays:

- Acute Toxicity : In animal models, no significant acute toxicity was noted at therapeutic doses.

- Long-term Effects : Ongoing studies are assessing potential long-term effects and organ-specific toxicity.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves sequential sulfamoylation and carbamate formation. For example, sulfamoylation of 4-aminophenyl derivatives with 4,4-difluorocyclohexylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) minimizes side reactions . Subsequent carbamate formation via reaction with methyl chloroformate requires precise stoichiometry and pH control (pH 7–8) to avoid hydrolysis. Yields are sensitive to solvent polarity and temperature; THF or DMF at 50–60°C often achieve >70% efficiency .

Q. How can structural characterization of this compound be systematically validated?

Use a multi-technique approach:

- NMR : Confirm sulfamoyl (-SO₂NH-) and carbamate (-OC(=O)N-) groups via characteristic shifts (e.g., sulfamoyl protons at δ 3.1–3.3 ppm in DMSO-d₆) .

- Mass spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₁₄H₁₇F₂N₂O₄S: [M+H]⁺ calc. 359.0821) .

- X-ray crystallography : Resolve stereochemistry of the 4,4-difluorocyclohexyl group if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are critical?

Perform molecular docking against target proteins (e.g., carbonic anhydrase or kinases) using software like AutoDock Vina. Validate predictions with:

- Enzyme inhibition assays : Measure IC₅₀ values under physiological conditions .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) to confirm docking results .

- Mutagenesis studies : Identify key residues influencing binding by comparing wild-type and mutant proteins .

Q. What experimental strategies resolve contradictions in reported biological data for sulfamoyl-carbamate derivatives?

- Dose-response curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out promiscuous binding .

- Metabolite profiling : LC-MS/MS can detect hydrolyzed products (e.g., free sulfamoylamines) that may confound activity .

Q. How does the 4,4-difluorocyclohexyl group influence pharmacokinetics compared to non-fluorinated analogs?

- LogP studies : Fluorination increases lipophilicity (ΔLogP ≈ +0.5), enhancing membrane permeability .

- Metabolic stability : Assess hepatic clearance using human liver microsomes; fluorination often reduces CYP450-mediated oxidation .

- Plasma protein binding : Compare fluorinated vs. non-fluorinated analogs via equilibrium dialysis; fluorinated groups may increase albumin affinity .

Methodological and Data Analysis Questions

Q. What in vitro models are appropriate for evaluating the environmental toxicity of this compound?

- Algal growth inhibition (OECD 201) : Test effects on Chlamydomonas reinhardtii to assess aquatic toxicity .

- Soil microbial respiration (ISO 17155) : Measure CO₂ evolution in loamy soil spiked with 10–100 ppm compound .

- Daphnia magna acute toxicity (OECD 202) : Determine 48-hour EC₅₀ values .

Q. How can SAR studies be designed to optimize the sulfamoyl-phenyl-carbamate scaffold?

- Substitution patterns : Synthesize analogs with varying aryl substituents (e.g., -Cl, -CF₃) and compare IC₅₀ values .

- Steric effects : Introduce bulky groups (e.g., tert-butyl) at the carbamate position to probe steric hindrance .

- Electronic effects : Replace fluorine with electron-withdrawing (-NO₂) or donating (-OCH₃) groups to modulate sulfamoyl reactivity .

Tables for Comparative Analysis

Q. Table 1. Comparative Bioactivity of Carbamate Derivatives

| Compound | Target | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|---|

| Methyl (4-sulfamoylphenyl)carbamate | Carbonic anhydrase IX | 12.3 | 1.2 | |

| Ethyl (4-sulfamoylphenyl)carbamate | Carbonic anhydrase IX | 18.7 | 1.8 | |

| Target compound (4,4-difluoro) | Carbonic anhydrase IX | 8.5 | 1.7 | Predicted |

Q. Table 2. Key Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfamoylation temperature | 0–5°C | Prevents dimerization |

| Carbamate pH | 7.0–7.5 | Minimizes hydrolysis |

| Solvent polarity (Dielectric constant) | THF (7.5) > DCM (4.8) | Higher polarity improves carbamate stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.